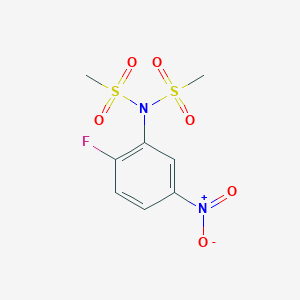

N-(2-fluoro-5-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(2-fluoro-5-nitrophenyl)-N-methylsulfonylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O6S2/c1-18(14,15)11(19(2,16)17)8-5-6(10(12)13)3-4-7(8)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNCWLZUNMZSGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(C1=C(C=CC(=C1)[N+](=O)[O-])F)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601174496 | |

| Record name | N-(2-Fluoro-5-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601174496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135282-97-1 | |

| Record name | N-(2-Fluoro-5-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1135282-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Fluoro-5-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601174496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Aromatic Amine Intermediate

Step 1: Nitration of 2-fluoro-5-aminobenzene derivatives

- Reagents: Concentrated nitric acid or nitrating mixture (sulfuric acid and nitric acid)

- Conditions: Controlled temperature (~0–5°C) to prevent over-nitration

- Outcome: Introduction of the nitro group at the 5-position of the fluorinated aromatic ring

2-fluoroaniline → (nitration) → 2-fluoro-5-nitroaniline

Fluorination

- Method: Electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI)

- Conditions: Mild, often at room temperature to prevent degradation

- Outcome: Incorporation of fluorine at the 2-position of the aromatic ring

Formation of the Sulfonamide

Step 2: Reaction of the aromatic amine with methylsulfonyl chloride

- Reagents: Methylsulfonyl chloride (MsCl), a base such as pyridine or triethylamine

- Conditions: Anhydrous environment, typically at low temperature (~0°C)

- Outcome: Formation of N-(2-fluoro-5-nitrophenyl)-N-methylsulfonylmethanesulfonamide

N-(2-fluoro-5-nitrophenyl)amine + MsCl → N-(2-fluoro-5-nitrophenyl)-N-methylsulfonylmethanesulfonamide

Data Table Summarizing the Preparation Methods

| Step | Reagents | Conditions | Purpose | Remarks |

|---|---|---|---|---|

| 1 | Concentrated HNO₃ / H₂SO₄ | 0–5°C, controlled | Nitration of aromatic ring | Selective nitration at 5-position |

| 2 | N-fluorobenzenesulfonimide (NFSI) or Selectfluor | Room temp | Aromatic fluorination | Mild fluorination to prevent degradation |

| 3 | Methylsulfonyl chloride (MsCl) | 0°C, anhydrous | Sulfonylation of amine | Forms N-methylsulfonyl derivative |

Research Findings and Optimization Notes

- Reaction temperature is critical; nitration typically requires low temperatures to avoid poly-nitration or degradation.

- Fluorination reagents like NFSI are preferred for their selectivity and milder conditions.

- Sulfonylation with methylsulfonyl chloride is optimized at low temperatures with pyridine as a base to facilitate nucleophilic attack and prevent side reactions.

- Solvent choice is crucial; dichloromethane or pyridine are common solvents for sulfonylation reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfonyl group.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation or use of reducing agents like tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Structural Representation

The compound can be represented using various chemical notation systems:

- SMILES : CS(=O)(=O)N(C1=C(C=CC(=C1)N+[O-])F)S(=O)(=O)C

Medicinal Chemistry

N-(2-fluoro-5-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide has shown promise as an antimicrobial agent . The structural modifications provided by the fluorine and nitro groups can enhance the compound's binding affinity to bacterial enzymes or disrupt cell wall synthesis, making it a candidate for further development in antibiotic therapies .

Organic Synthesis

This compound serves as a valuable reagent in organic synthesis. Its ability to participate in various chemical reactions allows researchers to utilize it for creating complex molecules, thus facilitating advancements in synthetic methodologies .

Biological Probing

In biological research, this compound can function as a probe to study specific biological processes. Its unique chemical structure enables scientists to explore interactions with biomolecules, potentially leading to discoveries in cellular mechanisms and drug design .

Material Science

The compound's properties may also find applications in the development of new materials or as intermediates in chemical manufacturing processes. Its stability and reactivity can be advantageous for formulating specialized compounds in industrial applications .

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial efficacy of sulfonamide derivatives, including this compound, demonstrated significant inhibition against various bacterial strains. The results indicated enhanced activity due to the introduction of fluorine and nitro substituents, suggesting a pathway for developing novel antibiotics.

Case Study 2: Organic Synthesis Methodology

Research published on synthetic strategies highlighted the use of this compound as a key intermediate in multi-step synthesis processes. The compound facilitated the formation of complex structures through selective reactions, showcasing its versatility in organic chemistry .

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide would depend on its specific application. For instance, as an antimicrobial agent, it might inhibit bacterial enzymes or interfere with cell wall synthesis. The presence of the fluorine and nitro groups can enhance its binding affinity to molecular targets.

Comparison with Similar Compounds

Structural Analogues in Anti-Inflammatory Research

Several benzothieno[3,2-d]pyrimidin-4-one sulphonamide derivatives (e.g., compounds 1, 2, 4, 8, 9, 10) from share the sulfonamide backbone but incorporate heterocyclic systems. Key comparisons include:

Key Observations :

Positional Isomer: N-{4-Fluoro-3-Nitrophenyl}methanesulfonamide

A close positional isomer, N-{4-fluoro-3-nitrophenyl}methanesulfonamide (CAS 85482-36-6; Molecular Weight: 234.2), differs in the placement of nitro and fluoro groups on the phenyl ring:

| Property | Target Compound | Positional Isomer |

|---|---|---|

| Substituent Positions | 2-Fluoro, 5-Nitro | 4-Fluoro, 3-Nitro |

| Molecular Weight | 312.3 | 234.2 |

| Functional Groups | Dual methylsulfonyl | Single methanesulfonamide |

Impact of Structural Differences :

- The 2-fluoro-5-nitro configuration may confer distinct electronic effects compared to the 4-fluoro-3-nitro isomer, influencing reactivity and interaction with biological targets.

Biological Activity

N-(2-fluoro-5-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide is a synthetic organic compound classified as a sulfonamide. Its unique structural features, including the presence of fluorine and nitro groups, suggest potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on diverse research findings, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.

- Molecular Formula : C₈H₉FN₂O₆S₂

- Molecular Weight : 312.3 g/mol

- Melting Point : 133-135 °C

- CAS Number : 1135282-97-1

Synthesis

The synthesis of this compound typically involves several key steps:

- Nitration : Introduction of the nitro group into the aromatic ring.

- Fluorination : Substitution of a hydrogen atom with a fluorine atom.

- Sulfonation : Introduction of the sulfonyl group.

- Amidation : Formation of the sulfonamide linkage.

These steps can be optimized to maximize yield and purity through controlled reaction conditions, including temperature and the use of specific catalysts.

The biological activity of this compound is primarily attributed to its interaction with key biological targets:

- Antimicrobial Activity : The compound may inhibit bacterial enzymes or interfere with cell wall synthesis, similar to other sulfonamides. Its electron-withdrawing groups enhance binding affinity to target enzymes involved in metabolic pathways.

- Potential Anticancer Activity : Preliminary studies suggest that it may interact with folate biosynthesis pathways, which are crucial for cancer cell proliferation. This interaction could provide insights into its mechanism against various cancers.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(4,5-dichloro-2-nitrophenyl)methanesulfonamide | C₇H₆Cl₂N₂O₄S | Contains dichloro substituents; used in similar biological applications |

| N-(2-methoxy-5-nitrophenyl)-N-methylmethanesulfonamide | C₉H₁₁N₂O₅S | Features methoxy group instead of fluorine; different pharmacological profile |

| N-(4-nitrophenyl)-N-methylmethanesulfonamide | C₈H₉N₃O₄S | Lacks fluorine; exhibits different reactivity patterns |

The unique combination of electron-withdrawing groups in this compound may enhance its pharmacological properties compared to other sulfonamides.

Case Studies and Research Findings

Recent studies have explored the biological activity and therapeutic potential of halogenated derivatives, including this compound:

- Antimicrobial Studies : Research indicates that compounds with similar structures exhibit significant antibacterial activity against various pathogens, suggesting that this compound could also possess similar efficacy .

- Cancer Research : Investigations into the effects on glycolysis in cancer cells have shown that halogenated derivatives can inhibit key enzymes like hexokinase more effectively than non-halogenated counterparts . This suggests a promising avenue for developing targeted cancer therapies.

- Pharmacokinetics : Modifications at the C-2 position with halogens have been shown to improve stability and uptake, enhancing therapeutic efficacy at lower doses .

Q & A

Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results?

- Methodology : Cross-validate using multiple techniques. For example, if NMR suggests conformational flexibility but SC-XRD shows a rigid structure, variable-temperature NMR or dynamic HPLC can probe rotameric states . In one study, intermolecular H-bonding (e.g., C–H⋯O interactions) observed in XRD explained discrepancies in solution-phase NMR shifts . Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) may reconcile electronic effects .

Q. What in vitro assays are appropriate for evaluating this compound’s biological activity?

- Methodology : Enzyme inhibition assays (e.g., elastase or protease targets) use fluorogenic substrates (e.g., MeOSuc-AAPV-AMC) to measure IC₅₀ values . For example, a related N-methylsulfonyl derivative showed 38% yield inhibition at 10 µM . Cell-based assays (e.g., cytotoxicity in HEK293 cells) assess selectivity, while SPR or ITC quantifies binding kinetics . Structural-activity relationships (SAR) link substituent effects (e.g., fluoro vs. nitro groups) to potency .

Methodological Considerations

Q. What crystallization conditions favor high-quality single crystals for XRD?

- Methodology : Slow evaporation from polar aprotic solvents (e.g., THF/water mixtures) at 4°C promotes nucleation. For sulfonamides, adding 5% DMSO improves crystal lattice stability . Centrosymmetric packing (e.g., head-to-tail H-bonding) is common, as seen in N-(4-chloro-2-nitrophenyl) derivatives .

Q. How can researchers mitigate decomposition during storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.